Active-Mono-Sulfone-PEG8-acid is a specialized compound derived from polyethylene glycol, characterized by the presence of a sulfone group and a terminal carboxylic acid. This compound is recognized for its ability to facilitate conjugation reactions, particularly in the context of protein interactions, making it a valuable tool in biochemical research and drug development. The compound's chemical identity is denoted by the CAS number 2055048-45-6 and its IUPAC name is 3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid.
Active-Mono-Sulfone-PEG8-acid is classified as a polyethylene glycol derivative, specifically designed for use in bioconjugation and drug delivery applications. It falls under the category of linkers used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative molecules aimed at targeted protein degradation . The sulfone group allows for conjugation with thiol groups found in proteins, while the carboxylic acid group can react with primary amines, facilitating the formation of stable amide bonds.
The synthesis of Active-Mono-Sulfone-PEG8-acid typically involves several key steps:
Active-Mono-Sulfone-PEG8-acid participates in various chemical reactions:
The molecular formula for Active-Mono-Sulfone-PEG8-acid is , with a molecular weight of approximately 767.9 g/mol. The structure features a long polyethylene glycol chain (eight ethylene glycol units) connected to a sulfone group and a carboxylic acid at one end .
Active-Mono-Sulfone-PEG8-acid undergoes several significant chemical reactions:
These reactions highlight the compound's versatility in biochemical applications.
The mechanism of action for Active-Mono-Sulfone-PEG8-acid primarily revolves around its role as a linker in PROTAC technology. By facilitating the conjugation of target proteins to E3 ligases through its reactive groups, it enables the selective degradation of specific proteins within cells. This targeted approach can lead to significant therapeutic benefits in conditions where protein dysregulation plays a critical role .
Active-Mono-Sulfone-PEG8-acid exhibits several notable physical properties:
The chemical properties include:
These properties make it suitable for various applications in scientific research and drug development .
Active-Mono-Sulfone-PEG8-acid finds extensive use across multiple domains:
Active-Mono-Sulfone-PEG8-Acid (CAS# 2055048-45-6) is a specialized heterobifunctional PEG linker characterized by two distinct reactive termini separated by a polyethylene glycol (PEG) spacer. Its systematic chemical name, 1-oxo-1-(4-(2-(tosylmethyl)acryloyl)phenyl)-5,8,11,14,17,20,23,26-octaoxa-2-azanonacosan-29-oic acid, reflects its complex architecture [5] [6]. The molecule features a sulfone group (-SO₂-) attached to a methyl-substituted phenyl ring at one terminus and a terminal carboxylic acid (-COOH) at the opposite terminus. These functional groups are interconnected by an octaethylene glycol (PEG8) chain comprising eight repeating ethylene oxide units (C₂H₄O), establishing the "PEG8" designation [1] [3].
The molecular formula of this compound is C₃₇H₅₃NO₁₄S, with a molecular weight of 767.88-767.9 g/mol as confirmed by multiple analytical sources [2] [3] [5]. This PEG linker exhibits predicted physicochemical properties including a density of 1.210±0.06 g/cm³ and a pKa of 4.28±0.10, indicating moderate acidity for the carboxylic acid moiety [5]. Its structural configuration creates a hydrophilic molecular bridge that significantly enhances the aqueous solubility of conjugated biomolecules while providing steric shielding—a critical attribute for bioconjugation applications where water solubility directly impacts biological functionality [1] [4].
Property | Specification | Source References |
---|---|---|
CAS Number | 2055048-45-6 | [1] [5] |
Molecular Formula | C₃₇H₅₃NO₁₄S | [2] [3] |
Molecular Weight | 767.88-767.9 g/mol | [3] [5] |
Purity | ≥95-98% | [3] [6] |
Functional Groups | Sulfone (-SO₂-) + Carboxylic Acid | [1] [4] |
PEG Units | 8 (PEG8) | [1] [10] |
Storage Conditions | -20°C | [3] [10] |
Solubility | Soluble in DMSO, aqueous media | [6] |
The sulfone group possesses unique reactivity toward thiol (-SH) groups found in cysteine residues of proteins, forming stable thioether bonds under physiological conditions [1] [4]. Simultaneously, the terminal carboxylic acid can be activated by carbodiimide reagents like EDC or HATU to form reactive esters (NHS esters) capable of forming stable amide bonds with primary amines (-NH₂) on proteins, peptides, or other amine-containing molecules [1] [4]. This orthogonal reactivity establishes Active-Mono-Sulfone-PEG8-Acid as a versatile heterobifunctional crosslinker enabling controlled, sequential bioconjugation strategies that minimize unwanted homobifunctional reactions or polymerization [4] [9].
The evolution of sulfone-containing PEG linkers represents a significant advancement in site-specific bioconjugation technology. Traditional PEGylation approaches initially focused on amine-reactive PEG derivatives (e.g., NHS-PEG) that targeted abundant lysine residues in proteins. However, these methods produced heterogeneous mixtures of PEGylated isoforms with variable biological activities and suboptimal pharmacokinetics [7]. The introduction of sulfone-functionalized PEGs addressed this limitation by enabling selective conjugation with cysteine thiol groups, which are less abundant and often strategically positioned in protein structures [4] [5].
Early sulfone-containing linkers featured simple aromatic sulfone groups with limited water solubility and conjugation efficiency. The subsequent integration of PEG spacers marked a transformative development, as hydrophilic PEG chains significantly improved the solubility and biocompatibility of conjugation products while reducing immunogenicity [7]. The specific incorporation of PEG8 in Active-Mono-Sulfone-PEG8-Acid emerged as an optimal balance between achieving sufficient steric shielding and minimizing potential viscosity issues associated with longer PEG chains in therapeutic formulations [1] [10].
The development trajectory of these linkers accelerated with the growing demand for antibody-drug conjugates (ADCs) requiring precise drug-to-antibody ratios. Sulfone-PEG linkers provided controlled conjugation to engineered cysteines in antibodies, ensuring homogeneous ADC products with improved therapeutic indices compared to early heterogeneous conjugates [4] [9]. Concurrently, the discovery that vinyl sulfones could undergo Michael addition with thiols at physiological pH (7.0-7.5) without significant hydrolysis side reactions further solidified their position in bioconjugation chemistry [4] [9].
Generation | Structural Features | Advancements | Limitations |
---|---|---|---|
First-Generation | Short alkyl sulfones | Thiol-specific reactivity | Low solubility, aggregation issues |
Second-Generation | Aromatic sulfones with short PEGs | Improved conjugation kinetics | Limited steric shielding effect |
Third-Generation | PEG₈ spacers (e.g., Active-Mono-Sulfone-PEG8-Acid) | Enhanced solubility, optimized spacing | Complex synthesis |
Modern Derivatives | Branched sulfone-PEG architectures | Multivalent conjugation capabilities | Higher molecular weight conjugates |
The commercial availability of Active-Mono-Sulfone-PEG8-Acid (circa 2020) marked a milestone in making this specialized linker accessible for both academic research and pharmaceutical development [5]. Its structural refinement addressed previous limitations through the strategic combination of an electron-deficient sulfone for efficient thiol coupling and a terminal carboxylic acid that could be readily activated or further functionalized, all connected by an optimized PEG8 spacer that balanced flexibility, hydrophilicity, and molecular extension [1] [4] [9]. This molecular design enabled researchers to achieve site-specific protein modifications without compromising bioactivity—a critical requirement for next-generation biotherapeutics [4] [7].
Active-Mono-Sulfone-PEG8-Acid has emerged as a pivotal molecular tool in advanced therapeutic platforms due to its dual functionality and biocompatibility. In PROTAC (Proteolysis Targeting Chimera) technology, this linker serves as a critical structural component connecting the E3 ligase ligand to the target protein ligand. The PEG8 spacer provides optimal distance and flexibility between these two functional moieties, enabling the formation of a productive ternary complex essential for targeted protein degradation [2]. PROTACs constructed with this linker demonstrate enhanced solubility and cellular permeability, partly attributable to the hydrophilic PEG spacer that counterbalances the hydrophobic nature of many protein-targeting ligands [2] [6].
In antibody-drug conjugate (ADC) development, Active-Mono-Sulfone-PEG8-Acid enables controlled, site-specific conjugation through engineered cysteine residues. The sulfone group selectively reacts with antibody thiol groups, while the carboxylic acid terminus provides a convenient attachment point for cytotoxic payloads, either directly or through secondary linkers [4] [10]. This controlled conjugation yields homogeneous ADC products with precise drug-to-antibody ratios (typically 2 or 4), significantly improving batch-to-batch consistency and therapeutic efficacy compared to early stochastic conjugation methods [4]. The extended PEG spacer further minimizes payload-induced aggregation and shields the antibody from potential immunogenicity, enhancing overall pharmacokinetic profiles [1] [7].
The linker's significance extends to protein stabilization and half-life extension. Conjugation through the sulfone group to cysteine residues preserves the biological activity of therapeutic proteins more effectively than lysine-targeted PEGylation, as surface lysines often reside near active sites. Studies demonstrate that PEG8 conjugation effectively increases hydrodynamic radius beyond the renal filtration cutoff (~60 kDa), substantially extending plasma half-life while maintaining receptor binding affinity [1] [7]. Additionally, the linker's hydrophilic nature effectively shields protein surfaces from proteolytic degradation and immune recognition, reducing immunogenicity—a critical advantage for chronic therapies requiring repeated administration [1] [7].
Application | Functional Role | Key Advantages |
---|---|---|
PROTAC Synthesis | Connects E3 ligase binder to target protein ligand | Optimizes ternary complex formation; enhances solubility |
ADC Development | Site-specific antibody conjugation | Homogeneous DAR; reduced aggregation |
Protein PEGylation | Cysteine-specific half-life extension | Preserves bioactivity; reduces immunogenicity |
Diagnostic Agent Conjugation | Links targeting moieties to imaging probes | Improved contrast agent solubility and circulation |
Nanoparticle Functionalization | Surface modification for stealth properties | Enhanced colloidal stability; reduced opsonization |
Beyond these applications, the carboxylic acid terminus offers versatile secondary functionalization capabilities. It can be readily converted to NHS esters for amine coupling, employed in peptide synthesis, or used to attach fluorescent probes for diagnostic applications [1] [4] [9]. This flexibility enables researchers to construct complex bioconjugates with multiple functionalities, such as dual-targeting systems or theranostic agents combining therapeutic and imaging capabilities. The linker's non-cleavable nature provides stability in systemic circulation, while its PEG component reduces nonspecific interactions—properties particularly valuable for targeted delivery systems where premature payload release would compromise efficacy and safety [1] [4] [7].
As bioconjugation strategies evolve toward greater precision, Active-Mono-Sulfone-PEG8-Acid exemplifies the convergence of rational molecular design and therapeutic functionality. Its strategic combination of selective reactivity, optimized spacer length, and biocompatibility addresses multiple challenges in modern biotherapeutics, positioning it as an indispensable component in the next generation of targeted therapies and advanced drug delivery platforms [1] [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7